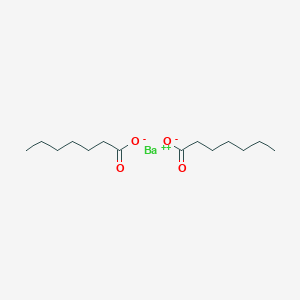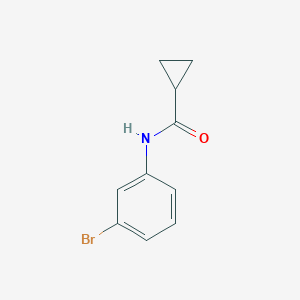
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Übersicht
Beschreibung
"4-Hydroxy-3,5-bis(isopropyl)benzaldehyde" is a chemical compound with distinct structural and chemical properties. It is part of a broader class of organic compounds known for their varied applications in chemical synthesis and materials science.
Synthesis Analysis
- The synthesis of related compounds often involves condensation reactions and Knoevenagel reactions, which are fundamental in forming carbon-carbon double bonds in organic synthesis (Shaterian & Honarmand, 2009).
Molecular Structure Analysis
- The molecular structures of related benzaldehydes and their derivatives are often elucidated using techniques like NMR, IR, and UV-VIS spectroscopy. X-ray crystallography is also employed to determine the conformation of molecules in solid-state (Subashini et al., 2009).
Chemical Reactions and Properties
- Chemical reactions involving benzaldehydes often include transformations like azo-hydrazone tautomerism and acid-base dissociation, which are influenced by the solvent composition and the pH of the medium (Baul et al., 2009).
Physical Properties Analysis
- The physical properties, such as the crystalline structure and photoluminescent properties of benzaldehyde derivatives, can be significantly influenced by the chemical structure of the compound. This includes the observation of phenomena like bathochromic shifts in emission spectra (Loewe & Weder, 2002).
Chemical Properties Analysis
- The chemical properties of benzaldehyde derivatives, including reactivity and the formation of complexes, are often dictated by their molecular structure. The presence of functional groups like hydroxyl or isopropyl groups can significantly alter the reactivity and interaction of these molecules with other chemical species (Ishida et al., 2010).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Summary of the Application
“4-Hydroxy-3,5-bis(isopropyl)benzaldehyde” is used in the synthesis of chalcone derivatives, which have been found to possess a variety of biological activities .
Methods of Application or Experimental Procedures
The chalcone derivatives were prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde .
Results or Outcomes
The synthesized compounds showed good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity . Some compounds were found to be potent suppressors of NO generation .
Application as Inhibitors of Laccase from Trametes versicolor
Specific Scientific Field
This compound is used in the field of Biochemistry .
Summary of the Application
“4-Hydroxy-3,5-bis(isopropyl)benzaldehyde” is used in the synthesis of hydrazide-hydrazones, which are screened as inhibitors of laccase from Trametes versicolor .
Methods of Application or Experimental Procedures
The hydrazide-hydrazones, the imine derivatives of hydrazides and aldehydes bearing benzene rings, were synthesized and screened as inhibitors of laccase .
Results or Outcomes
Seven 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibited micromolar activity with the predicted and desirable competitive type of inhibition .
Eigenschaften
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147095 | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
CAS RN |
10537-86-7 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)








![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)



